molecular formula C18H21N3O6S B5016650 pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate

pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B5016650
M. Wt: 407.4 g/mol
InChI Key: HOJQDQLAQWQDCO-UHFFFAOYSA-N
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Description

Pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pentyl group, a nitrophenyl group, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with pentylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfamoyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pentyl group, which can influence its solubility and biological activity. The combination of the nitrophenyl and sulfamoyl groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-2-3-4-13-27-18(22)19-14-7-11-17(12-8-14)28(25,26)20-15-5-9-16(10-6-15)21(23)24/h5-12,20H,2-4,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQDQLAQWQDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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